molecular formula C22H25NO3S B11106595 2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3-phenylpropanoate

2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3-phenylpropanoate

Cat. No.: B11106595
M. Wt: 383.5 g/mol
InChI Key: IMOGBFCNVJKRCB-UHFFFAOYSA-N
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Description

2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3-phenylpropanoate is a complex organic compound that features a piperidine ring, a methoxy group, and a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3-phenylpropanoate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the methoxy group and the phenylpropanoate moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(piperidin-1-ylcarbonyl)aniline: Shares the piperidine and methoxy groups but differs in the carbonyl group.

    2-Methoxy-5-(piperidin-1-ylcarbothioyl)phenyl 3,4,5-trimethoxybenzoate: Similar structure but with additional methoxy groups on the benzoate moiety.

Uniqueness

2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H25NO3S

Molecular Weight

383.5 g/mol

IUPAC Name

[2-methoxy-5-(piperidine-1-carbothioyl)phenyl] 3-phenylpropanoate

InChI

InChI=1S/C22H25NO3S/c1-25-19-12-11-18(22(27)23-14-6-3-7-15-23)16-20(19)26-21(24)13-10-17-8-4-2-5-9-17/h2,4-5,8-9,11-12,16H,3,6-7,10,13-15H2,1H3

InChI Key

IMOGBFCNVJKRCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCCCC2)OC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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